Benzaldehyde, 4-(1-phenylethenyl)-
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Overview
Description
Benzaldehyde, 4-(1-phenylethenyl)-: is an organic compound with the molecular formula C15H12O . . This compound is characterized by the presence of a benzaldehyde group attached to a phenylethenyl group, making it a derivative of benzaldehyde. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols: One common method for preparing aldehydes, including benzaldehyde derivatives, is the oxidation of primary alcohols.
Hydroformylation: Alkenes can be transformed into aldehydes by hydroformylation, where an alkene reacts with carbon monoxide and hydrogen in the presence of a catalyst.
Reduction of Acid Chlorides: Acid chlorides can be reduced by reagents like lithium tri-tert-butoxyaluminum hydride to form aldehydes.
Industrial Production Methods: Industrial production methods for Benzaldehyde, 4-(1-phenylethenyl)- typically involve large-scale oxidation processes and the use of specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 4-(1-phenylethenyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(1-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzaldehyde, 4-(1-phenylethenyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can act as a redox-active compound, disrupting cellular antioxidation systems in fungi, thereby exhibiting antifungal activity . The compound can also participate in acetalization reactions catalyzed by metal-organic frameworks (MOFs), which involve the formation of acetals from aldehydes .
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring.
4-(Phenylethynyl)benzaldehyde: Another derivative with a phenylethynyl group instead of a phenylethenyl group.
Uniqueness: Benzaldehyde, 4-(1-phenylethenyl)- is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives .
Properties
CAS No. |
389582-37-0 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(1-phenylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-12(14-5-3-2-4-6-14)15-9-7-13(11-16)8-10-15/h2-11H,1H2 |
InChI Key |
WXQHVUXVWQMUEE-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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